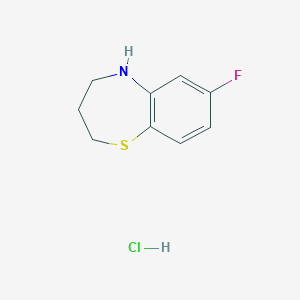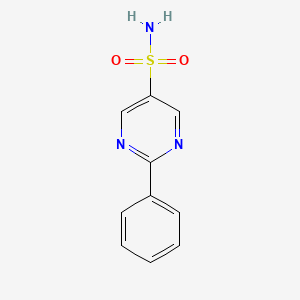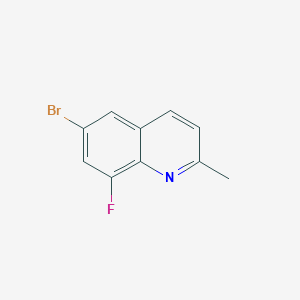
6-Bromo-8-fluoro-2-methylquinoline
Übersicht
Beschreibung
6-Bromo-8-fluoro-2-methylquinoline is a chemical compound with the molecular formula C10H7BrFN . It is used in laboratory chemicals . The compound is a white to yellow solid .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine ring . The compound has a bromine atom at the 6th position, a fluorine atom at the 8th position, and a methyl group at the 2nd position .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 240.07 . The compound’s InChI Code is 1S/C10H7BrFN/c1-6-2-3-7-4-8(11)5-9(12)10(7)13-6/h2-5H,1H3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
6-Bromo-8-fluoro-2-methylquinoline has been utilized in various synthesis and chemical transformation processes. Wlodarczyk et al. (2011) explored its use in the Knorr synthesis, highlighting its role in the preparation of 6-bromo-2-chloro-4-methylquinoline as a starting material for infectious disease research. This study emphasizes the compound's utility in synthesizing quinolinones and quinolines, crucial in medicinal chemistry (Wlodarczyk, N., et al., 2011).
Additionally, Nishimura and Saitoh (2016) demonstrated the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline, a key intermediate in drug discovery, from 6-bromo-2-fluoro-3-methoxybenzaldehyde. Their approach improved the original synthetic route, emphasizing the compound's relevance in optimizing drug discovery processes (Nishimura, K., & Saitoh, T., 2016).
Fluorescent Probes and Biological Applications
The compound has also been explored in the development of fluorescent probes for biological applications. Geddes et al. (2001) produced three fluorescent probes by reacting 6-methylquinoline with different bromo compounds, including derivatives similar to this compound. These probes, sensitive to chloride ions, have potential applications in determining chloride concentrations in biological systems (Geddes, C., et al., 2001).
Antibacterial Activity and Drug Synthesis
In the field of antibacterial research, Hayashi et al. (2002) investigated the synthesis of various quinolines, including those derived from 6-fluoro and 6-unsubstituted 7-bromo-4-oxoquinoline-3-carboxylates. This research underscores the significance of bromo-fluoroquinoline derivatives in developing new antibacterial agents (Hayashi, K., et al., 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-bromo-8-fluoro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c1-6-2-3-7-4-8(11)5-9(12)10(7)13-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDCMJSFJPFQMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


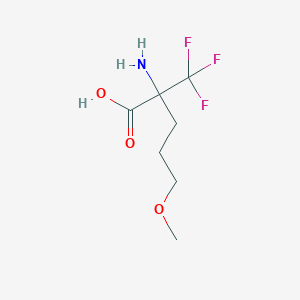
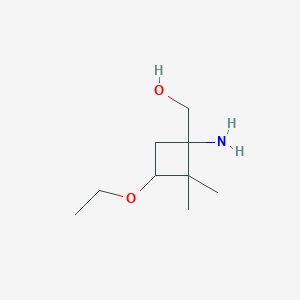
![Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride](/img/structure/B1528301.png)

![{1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1528305.png)
![4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid](/img/structure/B1528307.png)


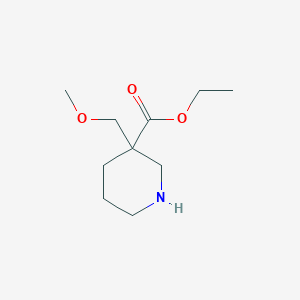
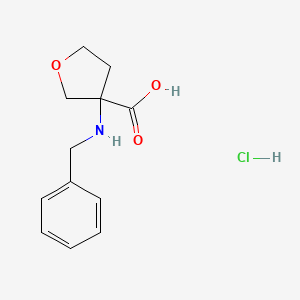
![5-(2-aminoethyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1528315.png)
![Tert-butyl 2-{[1-(ethylcarbamoyl)piperidin-4-yl]amino}acetate](/img/structure/B1528316.png)
